It’s worth noting that (4-Methylphenoxy)acetic acid is a chemical compound with the molecular formula C9H10O3 . Its molecular weight is 166.1739 .
(4-Methylphenoxy)acetic acid is an organic compound with the molecular formula and a molecular weight of approximately 166.17 g/mol. It is classified as a carboxylic acid, specifically a phenoxyacetic acid derivative. This compound appears as a slightly beige crystalline powder, with a melting point ranging from 140 to 142 °C and a predicted boiling point of about 297.2 °C . The compound is soluble in methanol, indicating its polar nature due to the presence of the carboxylic acid functional group .
The most significant area of research for (4-Methylphenoxy)acetic acid is its potential mechanism of action in treating rheumatoid arthritis. Studies suggest it might act as an integrin antagonist []. Integrins are cell adhesion molecules that play a role in inflammation, and their inhibition could be beneficial in managing rheumatoid arthritis.
The exact mechanism by which (4-Methylphenoxy)acetic acid interacts with integrins is still under investigation [].
As with any new compound, safety information on (4-Methylphenoxy)acetic acid is limited. Given the presence of an aromatic ring and a carboxylic acid group, some general precautions might be necessary when handling it:
The specific reactions depend on the substituents and conditions applied.
Research indicates that (4-Methylphenoxy)acetic acid exhibits biological activity, particularly as a herbicide. It can influence plant growth by mimicking auxins, which are natural plant hormones that regulate growth and development . The compound's structure allows it to interact with plant hormone pathways, potentially leading to herbicidal effects.
(4-Methylphenoxy)acetic acid can be synthesized through several methods:
These methods are typically carried out in organic solvents under controlled conditions to ensure high yields and purity of the product .
(4-Methylphenoxy)acetic acid finds applications primarily in:
Interaction studies have shown that (4-Methylphenoxy)acetic acid can affect various biological systems, particularly in plants. It has been noted for its potential to disrupt normal growth patterns by interfering with auxin signaling pathways, which are crucial for plant development . Further research into its interactions at the molecular level could provide insights into its mechanism of action as a herbicide.
Several compounds share structural similarities with (4-Methylphenoxy)acetic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(4-Methylphenoxy)acetic acid | 940-64-7 | Similar structure, potential herbicidal properties |
| 4-Chloro-2-Methylphenoxyacetic Acid | 94-74-6 | Contains chlorine substituent, different biological activity |
| 4-Ethylphenoxyacetic Acid | 940-65-8 | Ethyl group substitution affects solubility and activity |
| 4-Isopropylphenoxyacetic Acid | 940-66-9 | Isopropyl substitution alters herbicidal effectiveness |
Each of these compounds exhibits unique properties and potential applications based on their specific substituents and structural configurations. The presence of different functional groups can significantly influence their biological activities, solubility, and interactions within biological systems .
The crystallographic properties of (4-methylphenoxy)acetic acid reveal important structural parameters that define its solid-state characteristics. The compound crystallizes as a white to almost white crystalline powder with a well-defined melting point range of 140-142°C [1] [2] [4]. The density of the compound is reported as 1.2 ± 0.1 g/cm³, indicating a relatively compact crystal structure [1] [4].
Table 1: Basic Physical Properties of (4-Methylphenoxy)acetic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | [1] [2] [3] |
| Molecular Weight | 166.17 g/mol | [1] [2] [3] |
| Melting Point | 140-142°C | [1] [2] [4] |
| Boiling Point | 297.2 ± 15.0°C | [1] [4] |
| Density | 1.2 ± 0.1 g/cm³ | [1] [4] |
| pKa | 3.215 (at 25°C) | [4] |
| Physical Form | Crystalline Powder | [2] [5] |
| Color | White to Almost White | [2] [5] |
| Storage Temperature | Room Temperature (≤15°C recommended) | [2] |
The crystallographic analysis indicates that the compound adopts a stable conformation in the solid state. Research on related phenoxyacetic acid derivatives has shown that these compounds typically adopt either synclinal (twisted) or antiperiplanar (planar) conformations in their crystal structures [6] [7] [8]. The specific conformation adopted by (4-methylphenoxy)acetic acid is influenced by intermolecular hydrogen bonding patterns and the steric effects of the para-methyl substituent [9] [10].
Computational studies using density functional theory calculations have provided insights into the optimized geometrical parameters of the compound. The bond lengths and angles within the aromatic ring system, as well as the orientation of the acetic acid moiety relative to the phenyl ring, contribute to the overall stability of the crystal structure [9] [10].
The infrared spectroscopic analysis of (4-methylphenoxy)acetic acid provides distinctive fingerprint information that enables unambiguous identification of the compound. The IR spectrum exhibits characteristic absorption bands that correspond to specific functional groups present in the molecule [11] [12] [13].
Table 2: Infrared Spectral Features for (4-Methylphenoxy)acetic acid
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| O-H stretch (carboxylic acid) | 3300-2400 (broad) | Medium to Strong | [14] [15] [16] |
| C=O stretch (carboxylic acid) | 1730-1700 | Strong | [15] [16] |
| C-O stretch | 1300-1000 | Strong | [14] [15] |
| O-H wag | 900-950 | Medium | [16] |
| Aromatic C-H stretch | 3100-3050 | Strong | [14] |
| Aromatic C=C stretch | 1600-1475 | Weak to Medium | [14] |
| CH₃ deformation | 1450, 1375 | Medium | [14] |
The most characteristic feature of the infrared spectrum is the broad absorption envelope extending from approximately 3300 to 2400 cm⁻¹, which represents the O-H stretching vibration of the carboxylic acid functional group [14] [15] [16]. This broad absorption pattern is typical for carboxylic acids and results from extensive hydrogen bonding between molecules in the solid state [16] [17].
The carbonyl (C=O) stretching vibration appears as a strong absorption in the range of 1730-1700 cm⁻¹, which is characteristic of carboxylic acid derivatives [15] [16]. This frequency range is consistent with the electron-withdrawing effect of the aromatic ring system, which influences the carbonyl bond strength [15].
Additional characteristic absorptions include the C-O stretching vibrations in the region of 1300-1000 cm⁻¹, which provide information about the ether linkage between the aromatic ring and the acetic acid moiety [14] [15]. The aromatic C-H stretching vibrations appear in the 3100-3050 cm⁻¹ region, while the aromatic C=C stretching vibrations are observed in the 1600-1475 cm⁻¹ range [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information about (4-methylphenoxy)acetic acid through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The NMR data reveal distinct chemical environments for different groups of nuclei within the molecule [18] [19] [20].
Table 3: NMR Chemical Shift Ranges for (4-Methylphenoxy)acetic acid
| Proton Environment | Chemical Shift (ppm) | Multiplicity/Notes | Source |
|---|---|---|---|
| Carboxylic acid (COOH) | 10-13 (¹H) | Broad singlet, exchangeable | [18] [19] [20] |
| Aromatic protons | 6.5-8.0 (¹H) | Multiple signals | [18] [19] |
| Methylene (OCH₂) | 4.5-5.0 (¹H) | Singlet, 2H | [18] [19] |
| Aromatic methyl (CH₃) | 2.0-2.5 (¹H) | Singlet, 3H | [18] [19] |
| Carbonyl carbon (C=O) | 170-185 (¹³C) | Quaternary carbon | [21] [22] [23] |
| Aromatic carbons | 110-160 (¹³C) | Multiple signals | [21] [22] [23] |
| Methylene carbon (OCH₂) | 65-75 (¹³C) | CH₂ carbon | [21] [22] [23] |
| Methyl carbon (CH₃) | 20-25 (¹³C) | CH₃ carbon | [21] [22] [23] |
In the ¹H NMR spectrum, the carboxylic acid proton appears as a broad singlet in the range of 10-13 ppm and is typically exchangeable with deuterium oxide [18] [19] [20]. The aromatic protons appear as multiple signals in the 6.5-8.0 ppm region, with the exact pattern dependent on the substitution pattern and coupling relationships [18] [19].
The methylene protons (OCH₂) adjacent to the oxygen atom appear as a singlet around 4.5-5.0 ppm due to the absence of neighboring protons [18] [19]. The aromatic methyl group appears as a singlet in the 2.0-2.5 ppm region, integrating for three protons [18] [19].
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbon appears in the characteristic region for carboxylic acids (170-185 ppm), while the aromatic carbons span the range of 110-160 ppm [21] [22] [23]. The methylene carbon attached to oxygen appears around 65-75 ppm, and the aromatic methyl carbon is observed in the 20-25 ppm region [21] [22] [23].
Mass spectrometry provides valuable information about the molecular structure and fragmentation behavior of (4-methylphenoxy)acetic acid. The fragmentation patterns observed under electron impact ionization conditions reveal characteristic breakdown pathways that are consistent with the molecular structure [24] [25] [26].
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Loss/Formation | Relative Intensity | Fragmentation Type | Source |
|---|---|---|---|---|
| 166 (M⁺) | Molecular ion | Weak to Medium | Molecular ion | [24] [25] [26] |
| 121 (M-45) | Loss of COOH | Medium | α-cleavage to C=O | [24] [25] [26] |
| 107 (M-59) | Loss of COOCH₃ equivalent | Strong | McLafferty rearrangement | [24] [25] |
| 91 | Tropylium ion (C₇H₇⁺) | Strong | Benzylic cleavage | [24] [25] |
| 77 | Phenyl cation (C₆H₅⁺) | Medium | Ring fragmentation | [24] [25] |
| 65 | Cyclopentadienyl cation | Medium | Ring fragmentation | [24] [25] |
| 45 | COOH⁺ fragment | Strong | Acylium ion | [24] [25] [26] |
The molecular ion peak at m/z 166 corresponds to the intact molecule and is typically observed with weak to medium intensity [24] [25] [26]. The fragmentation pattern is dominated by α-cleavage adjacent to the carbonyl group, resulting in the loss of the carboxyl group (COOH, 45 mass units) to give a fragment at m/z 121 [24] [25] [26].
A particularly significant fragmentation pathway involves the McLafferty rearrangement, which leads to the formation of a fragment at m/z 107 through the loss of 59 mass units [24] [25]. This rearrangement is characteristic of compounds containing both aromatic and aliphatic ester-like functionalities [24] [25].
The formation of the tropylium ion (C₇H₇⁺) at m/z 91 is a common fragmentation pattern for aromatic compounds with benzylic positions and appears as a strong peak in the spectrum [24] [25]. Additional ring fragmentation produces the phenyl cation (C₆H₅⁺) at m/z 77 and the cyclopentadienyl cation at m/z 65 [24] [25].
The structural characterization of (4-methylphenoxy)acetic acid can be enhanced through comparison with closely related analogues, particularly other methylphenoxyacetic acid isomers and phenoxyacetic acid derivatives. This comparative approach provides insights into the effects of substituent position and electronic properties on molecular behavior [27] [28] [29] [30].
Table 5: Structural Analogues Comparison
| Compound | CAS Number | Melting Point (°C) | pKa | Log P | Source |
|---|---|---|---|---|---|
| (4-Methylphenoxy)acetic acid | 940-64-7 | 140-142 | 3.215 | 1.86 | [1] [3] [4] |
| (3-Methylphenoxy)acetic acid | 1643-15-8 | 102-103 | 3.203 | 1.78 | [28] [31] [32] |
| (2-Methylphenoxy)acetic acid | 1878-49-5 | Not specified | Not specified | Not specified | [29] [33] |
| Phenoxyacetic acid | 122-59-8 | 98-99 | 3.7 | 1.17 | [30] |
| 4-Chlorophenoxyacetic acid | 122-88-3 | 156-158 | Not specified | Not specified | [27] |
| (2,4-Dichlorophenoxy)acetic acid | 94-75-7 | 140-141 | Not specified | Not specified | [6] [7] [8] |
The comparison reveals several important structure-property relationships. The 4-methylphenoxy derivative exhibits the highest melting point (140-142°C) among the methylphenoxy isomers, indicating stronger intermolecular interactions in the solid state compared to the 3-methyl isomer (102-103°C) [1] [3] [4] [28] [31] [32]. This difference can be attributed to more favorable crystal packing arrangements facilitated by the para-substitution pattern [7] [8].
The pKa values show that the 4-methyl and 3-methyl derivatives have very similar acidity (3.215 and 3.203, respectively), both being stronger acids than the unsubstituted phenoxyacetic acid (pKa = 3.7) [4] [32] [30]. This increased acidity results from the electron-donating effect of the methyl substituent, which stabilizes the conjugate base through hyperconjugation [34] [35].
The lipophilicity, as measured by Log P values, increases with methyl substitution. The 4-methyl derivative shows the highest Log P value (1.86), followed by the 3-methyl isomer (1.78), and the unsubstituted parent compound (1.17) [3] [31] [30]. This trend reflects the hydrophobic contribution of the methyl substituent and its position-dependent effects on molecular properties [34] [35].
Computational studies have revealed that the conformational preferences of these analogues are influenced by both steric and electronic factors [34] [7] [8]. The 4-methyl substitution pattern provides optimal balance between electronic stabilization and minimal steric hindrance, contributing to the observed physical properties and spectroscopic characteristics [9] [10] [34].
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